molecular formula C15H17F2NO4 B13518641 1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B13518641
M. Wt: 313.30 g/mol
InChI Key: AJVYIMMFGPPFKF-UHFFFAOYSA-N
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Description

1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a carboxylic acid functional group. Its molecular formula is C₁₆H₁₈F₂NO₄, with a calculated molecular weight of 326.32 g/mol. The compound’s structure combines conformational rigidity (due to the cyclohexane ring) with the electronic effects of fluorine atoms and the steric bulk of the Cbz group.

Properties

Molecular Formula

C15H17F2NO4

Molecular Weight

313.30 g/mol

IUPAC Name

4,4-difluoro-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H17F2NO4/c16-15(17)8-6-14(7-9-15,12(19)20)18-13(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,18,21)(H,19,20)

InChI Key

AJVYIMMFGPPFKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: Starting with a suitable cyclohexane precursor, the difluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST).

    Introduction of the benzyloxycarbonyl group: This step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

    Hydrolysis: Acidic or basic hydrolysis can remove the benzyloxycarbonyl protecting group, yielding the free amine.

Scientific Research Applications

1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional groups. The difluorocyclohexane moiety can interact with biological targets, potentially inhibiting enzymes or binding to receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Fluorine vs. Methyl Substitution

  • The 4,4-difluoro substitution in the target compound introduces strong electronegativity, which may increase the acidity of the carboxylic acid group compared to the 4-methyl analog (). Fluorine’s inductive effects also enhance metabolic stability, making the difluoro variant more favorable in drug design .
  • The methyl-substituted analog () lacks fluorine’s electronic effects but offers improved lipophilicity for membrane permeability .

Cbz vs. Boc Protecting Groups

  • The benzyloxycarbonyl (Cbz) group (target compound) is less stable under hydrogenation conditions compared to the tert-butoxycarbonyl (Boc) group (). However, Cbz provides better UV detection sensitivity in analytical assays due to aromaticity .

Phenyl-Substituted Analog ()

  • The addition of a phenyl ring at the 4-position increases molecular weight (MW = 388) and introduces π-π stacking interactions, which could enhance binding affinity in protein targets. The ¹H-NMR data (δ 7.31–7.46) confirms aromatic proton signals .

Bicyclic Analog ()

    Biological Activity

    1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

    Chemical Structure

    The compound can be represented by the following chemical structure:

    • Molecular Formula : C13H14F2N2O3
    • IUPAC Name : this compound

    Biological Activity Overview

    Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of the RORγt (retinoic acid receptor-related orphan receptor gamma t) pathway. RORγt is crucial in regulating immune responses and is a target for developing therapies for autoimmune diseases and certain cancers.

    The primary mechanism through which this compound exerts its effects involves:

    • Inhibition of RORγt : The compound binds to the ligand-binding domain of RORγt, preventing its interaction with coactivators and subsequent transcriptional activation of target genes involved in inflammatory responses .

    Study 1: RORγt Inhibition

    In a study published in a patent document, the compound was shown to effectively inhibit RORγt activity in vitro. The results demonstrated a dose-dependent reduction in RORγt-mediated transcriptional activation, highlighting its potential as a therapeutic agent for conditions mediated by this pathway .

    Study 2: Anti-inflammatory Effects

    Another study investigated the anti-inflammatory properties of the compound. It was found to significantly reduce levels of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharide (LPS), indicating its potential utility in treating inflammatory diseases .

    Data Table: Biological Activity Summary

    Activity Effect Reference
    RORγt InhibitionDose-dependent inhibition
    Anti-inflammatoryReduction in cytokine levels

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